Canagliflozin 2-Glucuronide is a significant metabolite of canagliflozin, a sodium-glucose co-transporter 2 inhibitor primarily utilized in the management of type 2 diabetes mellitus. Canagliflozin functions by inhibiting glucose reabsorption in the kidneys, leading to increased glucose excretion and improved glycemic control. This metabolite is formed through the glucuronidation process, which is a common pathway for drug metabolism, enhancing the elimination of the parent compound from the body.
Canagliflozin is classified as a sodium-glucose co-transporter 2 inhibitor, a class of medications that has revolutionized diabetes treatment by providing an insulin-independent mechanism for controlling blood glucose levels. It was first approved by the U.S. Food and Drug Administration in March 2013 and is marketed under various brand names, including Invokana. The compound can be sourced from pharmaceutical synthesis processes, where it undergoes metabolic transformations to yield its glucuronide form.
The synthesis of canagliflozin typically involves multi-step organic reactions starting from simple aromatic compounds. The pathway includes:
The entire synthesis process requires careful control of reaction conditions to ensure high yield and purity of the final product.
The molecular formula of canagliflozin is CHOS, with a molecular weight of approximately 408.49 g/mol. The structure comprises:
The glucuronide form retains the core structure but includes additional glucuronic acid moieties that facilitate renal excretion.
Canagliflozin undergoes several chemical reactions in vivo:
These metabolic pathways are crucial for determining the pharmacokinetics and safety profile of canagliflozin.
Canagliflozin works by selectively inhibiting the sodium-glucose co-transporter 2 in the proximal tubules of the kidneys. This inhibition leads to:
Clinical studies have shown that canagliflozin can cause significant reductions in hemoglobin A1c levels and improve cardiovascular outcomes in patients with type 2 diabetes.
These properties are essential for formulation development and ensuring bioavailability.
Canagliflozin 2-Glucuronide serves several important roles in clinical practice:
Canagliflozin 2-glucuronide (M5 metabolite) is formed exclusively via O-glucuronidation at the 2'-position of the glucopyranose ring of canagliflozin. This reaction is catalyzed primarily by UDP-glucuronosyltransferase 2B4 (UGT2B4), as demonstrated by recombinant enzyme studies. UGT2B4 exhibits high specificity for the 2'-position, while UGT1A9 primarily catalyzes glucuronidation at the 3'-position (forming the M7 metabolite). Inhibitor studies using clotrimazole—a selective UGT2B4 inhibitor—reduce M5 formation by >85% in human liver microsomes, confirming UGT2B4's dominant role. Other UGT isoforms (e.g., UGT1A3, UGT1A8) contribute minimally (<5%) to M5 biosynthesis [1] [9].
Kinetic analyses in human liver microsomes reveal Michaelis-Menten parameters for M5 formation:
Table 1: Kinetic Parameters of Canagliflozin Glucuronidation in Human Systems
Enzyme Source | Metabolite | Km (µM) | Vmax (pmol/min/mg) | CLint (µL/min/mg) |
---|---|---|---|---|
Recombinant UGT2B4 | M5 (2-glucuronide) | 62 ± 9 | 980 ± 110 | 15.8 |
Human Liver Microsomes | M5 (2-glucuronide) | 58 ± 12 | 1,200 ± 150 | 20.7 |
Recombinant UGT1A9 | M7 (3-glucuronide) | 42 ± 8 | 2,100 ± 200 | 50.0 |
Notably, M5 formation exhibits substrate inhibition kinetics at canagliflozin concentrations >400 µM, potentially due to allosteric binding effects [1] [9]. Albumin (2% w/v) enhances UGT2B4-mediated glucuronidation efficiency by 2.3-fold by facilitating substrate access to the enzyme's active site [2].
Significant interspecies differences exist in M5 biosynthesis:
Table 2: Species-Specific Metabolism of Canagliflozin to M5
Species | M5/% Total Metabolites | Primary Metabolic Pathway | Key Enzymes |
---|---|---|---|
Human | 25–30% | O-Glucuronidation | UGT2B4 |
Rat | <10% | Oxidation | CYP3A |
Mouse | 15–20% | O-Glucuronidation | Ugt2b family |
Dog | <5% | Renal excretion | N/A |
M5 undergoes differential excretion across species:
This interspecies variation necessitates careful translation of preclinical data to human physiology.
M5 biosynthesis occurs exclusively in the endoplasmic reticulum (ER) of hepatocytes and renal tubular cells:
Renal microsomes contribute 15–20% of systemic M5 formation due to UGT2B4 expression in proximal tubules, aligning with canagliflozin's mechanism of action at this site [1] [4].
Table 3: Subcellular Contributions to M5 Biosynthesis
Tissue Source | Subcellular Fraction | M5 Formation Rate (pmol/min/mg) | Enhancement by Alamethicin |
---|---|---|---|
Human Liver | Microsomes | 1,200 ± 150 | 2.1-fold |
Human Kidney | Microsomes | 280 ± 40 | 1.8-fold |
Human Liver | Cytosol | Not detected | N/A |
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9